![molecular formula C15H13FN4O2 B13981939 ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B13981939.png)
ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with an amino-fluorophenyl group and an ethyl ester functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine ring system.
Introduction of the Amino-Fluorophenyl Group: The amino-fluorophenyl group is introduced through a substitution reaction, often using a suitable fluorinated aromatic amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The amino and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学研究应用
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a molecular probe to study biological pathways and interactions at the cellular level.
Pharmaceutical Development: The compound serves as a lead structure for the development of new drugs with improved efficacy and safety profiles.
Chemical Biology: Researchers use this compound to explore the structure-activity relationships of heterocyclic compounds and their biological effects.
作用机制
The mechanism of action of 4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, thereby modulating cellular processes such as signal transduction, gene expression, and protein synthesis . The exact molecular targets and pathways can vary depending on the specific biological context and application.
相似化合物的比较
Similar Compounds
- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- 3(5)-Amino-5(3)-hydroxy pyrazoles
Uniqueness
4-(3-Amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester stands out due to its unique combination of an amino-fluorophenyl group and a pyrrolo[2,3-d]pyrimidine core. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse scientific research applications.
属性
分子式 |
C15H13FN4O2 |
|---|---|
分子量 |
300.29 g/mol |
IUPAC 名称 |
ethyl 4-(3-amino-4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H13FN4O2/c1-2-22-15(21)9-6-18-14-12(9)13(19-7-20-14)8-3-4-10(16)11(17)5-8/h3-7H,2,17H2,1H3,(H,18,19,20) |
InChI 键 |
APERCYCELLLMDN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=C(C=C3)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


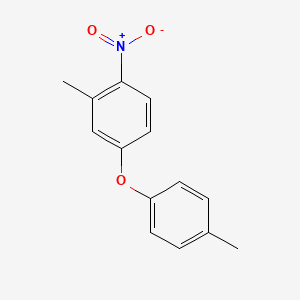
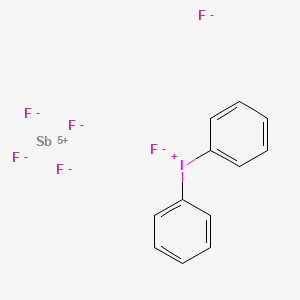
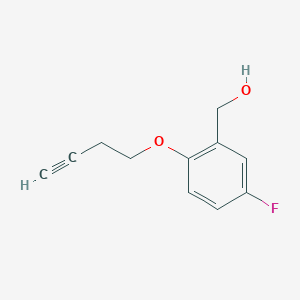
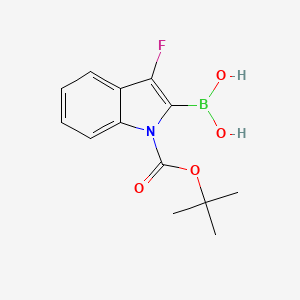

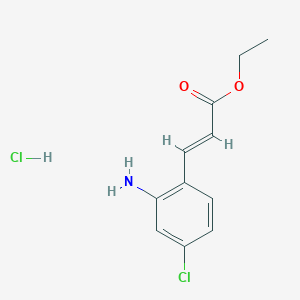
![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
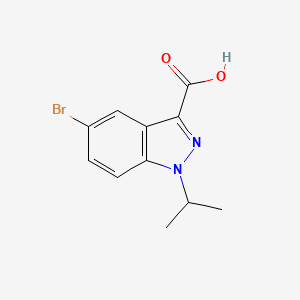
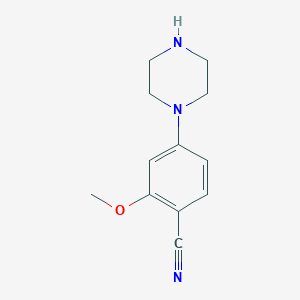
![5-(4-bromophenyl)-6-chloro-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B13981916.png)
![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
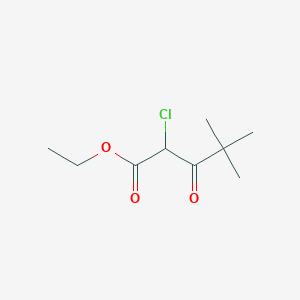
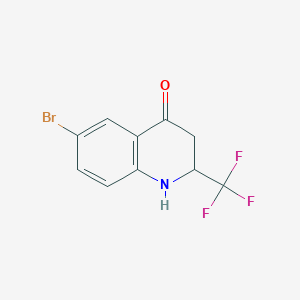
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
